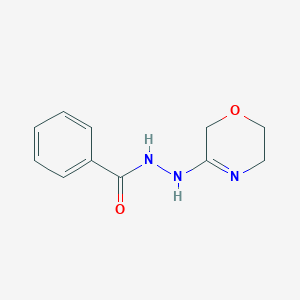
Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid moiety linked to a 1,4-oxazine ring through a hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of benzoic acid with 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Applications De Recherche Scientifique
Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drugs for treating infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The 1,4-oxazine ring may also interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid hydrazide: Lacks the 1,4-oxazine ring, making it less versatile in terms of chemical reactivity.
2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazine:
Uniqueness
Benzoic acid, 2-(5,6-dihydro-2H-1,4-oxazin-3-yl)hydrazide is unique due to the combination of the benzoic acid and 1,4-oxazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
78205-32-0 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N'-(3,6-dihydro-2H-1,4-oxazin-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H13N3O2/c15-11(9-4-2-1-3-5-9)14-13-10-8-16-7-6-12-10/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Clé InChI |
DEHCVJPHLHZWJN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=N1)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


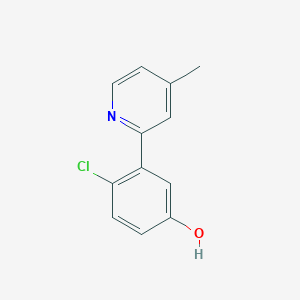

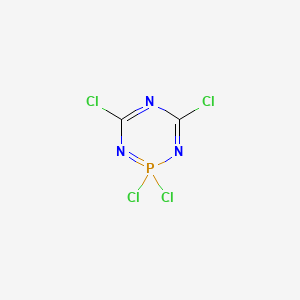
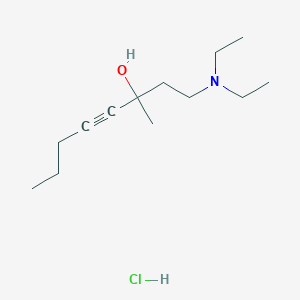
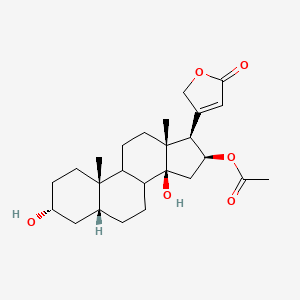
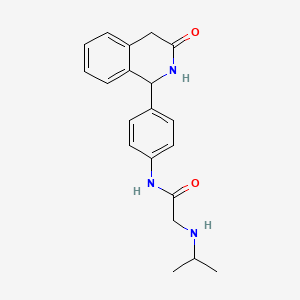

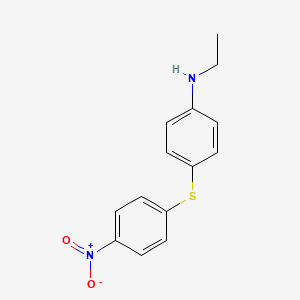
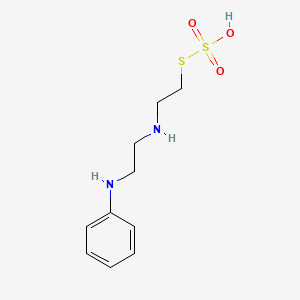
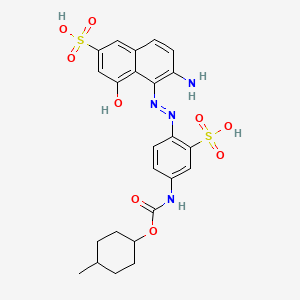
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

